4-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
4-METHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex heterocyclic compound that incorporates thiophene, triazole, and thiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic methods include:
Condensation Reactions: These reactions are used to form the thiophene and triazole rings.
Cyclization Reactions: These are employed to construct the thiazole ring.
Sulfonation: This step introduces the sulfonamide group to the benzene ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring.
Reduction: This reaction can affect the triazole and thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) is often used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones .
Scientific Research Applications
4-METHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-METHYL-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and receptors involved in inflammatory pathways.
Pathways Involved: Inhibition of specific signaling pathways that lead to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Dorzolamide: A sulfonamide used as an anti-glaucoma agent.
Tioconazole: An antifungal agent with a similar heterocyclic structure.
Properties
Molecular Formula |
C17H16N4O2S3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
4-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H16N4O2S3/c1-12-4-6-14(7-5-12)26(22,23)18-9-8-13-11-25-17-19-16(20-21(13)17)15-3-2-10-24-15/h2-7,10-11,18H,8-9H2,1H3 |
InChI Key |
SHZJYXNCQXXDFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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